molecular formula C17H14F3NO2 B3955049 2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide

2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B3955049
M. Wt: 321.29 g/mol
InChI Key: BBUJTJQWBMKJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the phenethylamine class of drugs. TFMPP is a psychoactive substance that has been used recreationally due to its mild euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential use in scientific research applications.

Mechanism of Action

2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide works by binding to serotonin receptors in the brain, which leads to an increase in the release of serotonin. This increase in serotonin can lead to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. These include an increase in heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of dopamine and norepinephrine, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to selectively target serotonin receptors, which can be useful in studying the role of serotonin in various physiological and behavioral processes. However, this compound also has limitations, such as its potential for toxicity and its potential for producing unwanted side effects.

Future Directions

There are a number of future directions for research on 2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide. One direction is the development of new compounds that target serotonin receptors more selectively and with fewer side effects. Another direction is the study of the long-term effects of this compound use on the brain and behavior. Additionally, research could focus on the potential therapeutic uses of this compound in the treatment of psychiatric disorders.

Scientific Research Applications

2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. This has led to research on the potential use of this compound in the treatment of psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2/c1-11(15(22)12-6-3-2-4-7-12)16(23)21-14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJTJQWBMKJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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